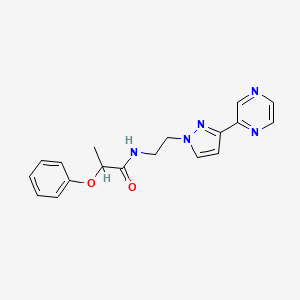

2-phenoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Description

2-Phenoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a structurally complex molecule featuring a pyrazine ring fused with a pyrazole moiety, linked via an ethyl chain to a propanamide backbone substituted with a phenoxy group.

Properties

IUPAC Name |

2-phenoxy-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c1-14(25-15-5-3-2-4-6-15)18(24)21-10-12-23-11-7-16(22-23)17-13-19-8-9-20-17/h2-9,11,13-14H,10,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWYOICBCVGRRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1C=CC(=N1)C2=NC=CN=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide typically involves multiple steps, starting with the preparation of the pyrazolyl and pyrazinyl components. These components are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and efficacy.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: In biological research, 2-phenoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is studied for its potential biological activities, including its effects on cellular processes and its role in drug discovery.

Medicine: This compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents for various diseases. Its potential as an anti-inflammatory, antioxidant, or anticancer agent is being explored.

Industry: In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 2-phenoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes and lead to therapeutic outcomes.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Receptors: It may bind to specific receptors, triggering signaling cascades that result in biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrazole- and pyridine-based derivatives, emphasizing molecular topology, synthetic pathways, and physicochemical properties.

Table 1: Key Structural Features of Comparable Compounds

Electronic and Steric Effects

- Pyrazine vs. Pyridine Substituents: The pyrazine ring in the target compound introduces two additional nitrogen atoms compared to the pyridine group in 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide .

- Phenoxy Group Influence: The phenoxy substituent in the target compound increases lipophilicity compared to the unsubstituted propanamide in or the hydrazide in , which may affect membrane permeability and bioavailability.

Pharmacological Implications

- Kinase Inhibition Potential: Pyrazine-pyrazole hybrids are known to target ATP-binding pockets in kinases. The dimethylpyrazole derivative in lacks aromatic substituents, reducing its affinity compared to the target compound’s pyrazine-phenoxy system.

- Metal Coordination: The pyrazine nitrogen atoms in the target compound may act as chelation sites for transition metals (e.g., Fe²⁺ or Zn²⁺), similar to the hydrazide in , which binds via its phenolic oxygen and hydrazide nitrogen.

Biological Activity

2-phenoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide, with the CAS number 2034415-27-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article compiles existing research findings on its biological activity, including antitumor effects and other pharmacological properties.

The molecular formula of this compound is , with a molecular weight of 337.4 g/mol. The compound features a complex structure that incorporates both pyrazole and pyrazine moieties, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 2034415-27-3 |

| Molecular Formula | C₁₈H₁₉N₅O₂ |

| Molecular Weight | 337.4 g/mol |

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrazole derivatives, including compounds similar to this compound. For instance, a study on a related pyrazole derivative (PCW-1001) demonstrated significant antitumor effects in breast cancer models, both in vitro and in vivo. The compound induced apoptosis in various breast cancer cell lines and modulated genes involved in the DNA damage response, suggesting potential as a radiosensitizer during radiotherapy .

The mechanism by which pyrazole derivatives exert their biological effects often involves interaction with specific molecular targets, leading to modulation of signaling pathways associated with cell proliferation and survival. The presence of the pyrazine and pyrazole rings enhances binding affinity to these targets, facilitating their therapeutic effects .

Pharmacological Activities

Beyond antitumor effects, compounds containing pyrazole moieties have been reported to exhibit a range of pharmacological activities:

- Anti-inflammatory : Some derivatives have shown promising anti-inflammatory effects comparable to standard drugs like diclofenac .

- Antimicrobial : Pyrazole derivatives have demonstrated antimicrobial properties against various pathogens .

- Neuroprotective : Certain compounds are being explored for their neuroprotective potential .

Study 1: Anticancer Effects

A study investigated the anticancer potential of pyrazole derivatives similar to this compound. The results indicated that these compounds could inhibit tumor growth and induce apoptosis through modulation of apoptotic pathways .

Study 2: Anti-inflammatory Activity

Another case study focused on the synthesis and evaluation of new pyrazole derivatives for anti-inflammatory activity. Results showed that specific compounds exhibited significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating their potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.